Cas no 2428352-86-5 (2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one)

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety and an N-substituted ethanone group. This structure imparts versatility in medicinal chemistry applications, particularly as a potential intermediate for bioactive molecules. The presence of methoxy and pyrrolidinyl groups enhances its binding affinity and solubility, making it suitable for further derivatization in drug discovery. Its well-defined synthetic pathway ensures consistent purity and scalability, which is critical for research and development. The compound’s stability under standard laboratory conditions further supports its utility in exploratory studies targeting receptor modulation or enzyme inhibition.
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one structure
2428352-86-5 structure
商品名:2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
CAS番号:2428352-86-5
MF:C15H23N5O2
メガワット:305.375422716141
CID:5311601
PubChem ID:155800236

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • AKOS040710868
    • F6619-7974
    • 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
    • 2428352-86-5
    • 2-[4-(6-Methoxy-4-pyrimidinyl)-1-piperazinyl]-1-(1-pyrrolidinyl)ethanone
    • インチ: 1S/C15H23N5O2/c1-22-14-10-13(16-12-17-14)19-8-6-18(7-9-19)11-15(21)20-4-2-3-5-20/h10,12H,2-9,11H2,1H3
    • InChIKey: HGYLEFBMSZZRSE-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCCC1)CN1CCN(C2C=C(OC)N=CN=2)CC1

計算された属性

  • せいみつぶんしりょう: 305.18517499g/mol
  • どういたいしつりょう: 305.18517499g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 61.8Ų

じっけんとくせい

  • 密度みつど: 1.220±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 523.2±50.0 °C(Predicted)
  • 酸性度係数(pKa): 6.19±0.26(Predicted)

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-7974-5μmol
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
5μmol
$94.5 2023-09-07
Life Chemicals
F6619-7974-15mg
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
15mg
$133.5 2023-09-07
Life Chemicals
F6619-7974-30mg
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
30mg
$178.5 2023-09-07
Life Chemicals
F6619-7974-40mg
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
40mg
$210.0 2023-09-07
Life Chemicals
F6619-7974-3mg
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
3mg
$94.5 2023-09-07
Life Chemicals
F6619-7974-20μmol
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-7974-10μmol
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
10μmol
$103.5 2023-09-07
Life Chemicals
F6619-7974-1mg
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
1mg
$81.0 2023-09-07
Life Chemicals
F6619-7974-4mg
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
4mg
$99.0 2023-09-07
Life Chemicals
F6619-7974-25mg
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
2428352-86-5
25mg
$163.5 2023-09-07

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one 関連文献

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-oneに関する追加情報

Research Briefing on 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 2428352-86-5)

The compound 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 2428352-86-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperazine-pyrrolidinone scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug discovery and development.

Recent advancements in the synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one have highlighted its structural versatility and potential for optimization. Researchers have developed efficient synthetic routes that allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). These modifications have led to the identification of analogs with improved pharmacokinetic profiles and enhanced target specificity. The compound's ability to interact with multiple biological targets, including kinases and GPCRs, underscores its potential as a multifunctional therapeutic agent.

Pharmacological studies have demonstrated that 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one exhibits potent inhibitory activity against several kinase targets implicated in cancer and inflammatory diseases. In vitro and in vivo experiments have shown that the compound can effectively modulate signaling pathways involved in cell proliferation and survival. Notably, its selectivity profile suggests a lower risk of off-target effects, which is a critical consideration in drug development. These findings position the compound as a promising candidate for further preclinical and clinical evaluation.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential in addressing unmet medical needs in neurodegenerative diseases. Preliminary data indicate that 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one may modulate neuroinflammatory pathways and protect against neuronal damage. These effects are thought to be mediated through its interaction with specific receptors and enzymes involved in neuroinflammation and oxidative stress. While further studies are needed to validate these findings, the compound's dual functionality in oncology and neurology highlights its broad therapeutic potential.

The safety and tolerability profile of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one have also been investigated in recent preclinical studies. Results suggest that the compound exhibits a favorable toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its progression into early-phase clinical trials, where its efficacy and safety will be further evaluated in human subjects. The compound's chemical stability and solubility properties also make it suitable for various formulation strategies, enhancing its potential for commercial development.

In conclusion, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 2428352-86-5) represents a promising therapeutic agent with diverse applications in oncology, neurology, and beyond. Its unique chemical structure, combined with its potent biological activity and favorable safety profile, positions it as a valuable candidate for further research and development. Continued exploration of its mechanisms of action and therapeutic potential will be essential to fully realize its clinical benefits and address current challenges in drug discovery.

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